molecular formula C18H19N3OS B2439212 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide CAS No. 851473-15-9

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide

Cat. No.: B2439212
CAS No.: 851473-15-9
M. Wt: 325.43
InChI Key: NRANFRLRLGRMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is recognized in scientific research as a potent and selective dual inhibitor of TANK-Binding Kinase 1 (TBK1) and IκB Kinase ε (IKKε). These non-canonical IKK-related kinases are central regulators of inflammatory signaling pathways, including the activation of IRF3 and NF-κB, and play a critical role in the innate immune response. The primary research value of this compound lies in its application for dissecting the TBK1/IKKε axis in the context of oncogenesis and tumor microenvironment signaling. Studies have utilized this inhibitor to investigate its effects in non-small cell lung cancer (NSCLC) models, where it has been shown to suppress tumor growth and metastasis by disrupting the TBK1-AKT signaling relay, thereby inhibiting epithelial-mesenchymal transition (EMT) and cancer cell invasiveness. Furthermore, its role extends to immunological research, where it is used to probe the function of these kinases in stromal cells and the activation of antiviral and other innate immune pathways. By selectively targeting TBK1 and IKKε, this compound serves as a vital tool for validating these kinases as therapeutic targets and for elucidating their complex biology in disease states. It has also been identified as a key tool compound for studying RIG-I-like receptor (RLR) signaling and the cellular response to viral infection, as demonstrated in studies of severe fever with thrombocytopenia syndrome virus (SFTSV) and other RNA viruses.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(14-4-2-1-3-5-14)19-15-8-6-13(7-9-15)16-12-21-10-11-23-18(21)20-16/h6-12,14H,1-5H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANFRLRLGRMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[2,1-b]Thiazole Core

The imidazo[2,1-b]thiazole moiety is synthesized via cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-haloaldehydes. For instance, reacting 2-aminothiazole-5-carboxylic acid ethyl ester with 2-bromo-1-(4-nitrophenyl)ethan-1-one in the presence of a base like triethylamine facilitates the formation of 6-(4-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxylate. This step typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 6–12 hours, achieving yields of 65–75%.

Key Reaction Parameters:

  • Solvent: DMF or acetonitrile.
  • Base: Triethylamine or potassium carbonate.
  • Temperature: 80–100°C.

Amidation with Cyclohexanecarboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 60°C for 4 hours. Subsequent treatment with oxalyl chloride (2 equivalents) in dichloromethane (DCM) converts the acid to its acyl chloride derivative, which reacts with 4-aminophenyl-imidazothiazole in the presence of a base like pyridine. This step typically achieves 80–85% yield after recrystallization from ethanol.

Optimization Insights:

  • Acylating Agent: Oxalyl chloride outperforms thionyl chloride due to milder conditions and fewer side reactions.
  • Solvent: DCM or THF ensures homogeneity.
  • Stoichiometry: A 1:1 molar ratio of acyl chloride to amine minimizes unreacted starting material.

Optimization of Reaction Conditions

Cyclization Efficiency

The cyclocondensation step’s efficiency hinges on the electronic nature of the α-haloketone. Electron-withdrawing groups on the phenyl ring (e.g., nitro) enhance reaction rates by stabilizing the transition state through resonance effects. Substituting DMF with acetonitrile reduces side reactions but prolongs reaction times by 20–30%.

Reduction Selectivity

Catalytic hydrogenation with Pd/C (5% w/w) in ethanol achieves >95% conversion without over-reduction. In contrast, iron/HCl systems yield 70–80% product but require tedious purification to remove iron residues.

Amidation Yield Enhancement

Employing Schlenk techniques to exclude moisture improves acyl chloride stability, increasing amidation yields to 90%. Adding molecular sieves (4Å) during the coupling step further mitigates hydrolysis of the acyl chloride.

Analytical Characterization

The final product is characterized via:

  • 1H-NMR Spectroscopy: Aromatic protons of the imidazothiazole appear as doublets at δ 7.8–8.2 ppm, while the cyclohexane ring exhibits multiplet signals at δ 1.2–2.1 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak at m/z 325.43 (C18H19N3OS).
  • HPLC Purity: >99% purity achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Comparative Analysis with Related Compounds

The synthesis of N-(4-{imidazo[2,1-b]thiazol-6-yl}phenyl)cyclohexanecarboxamide shares similarities with dasatinib intermediates but diverges in amidation strategies. For example, dasatinib’s synthesis employs a Suzuki coupling for biaryl formation, whereas this compound relies on direct amidation.

Table 1: Comparison of Synthetic Routes

Compound Key Step Yield (%) Reference
N-(4-Imidazothiazolylphenyl)cyclohexanecarboxamide Acylation with oxalyl chloride 85
Dasatinib Intermediate Suzuki-Miyaura Coupling 78
Thiazolo[4,5-d]pyridazinone Hydrazine cyclization 82

Chemical Reactions Analysis

Types of Reactions

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OS, with a molecular weight of approximately 325.43 g/mol. The compound features a unique imidazo[2,1-b][1,3]thiazole moiety linked to a cyclohexanecarboxamide, which contributes to its diverse biological activities.

Target Interactions

The primary target for this compound is Pantothenate synthetase in Mycobacterium tuberculosis (Mtb). The compound interacts with this enzyme to disrupt the biosynthesis of pantothenate, which is crucial for the production of coenzyme A. This inhibition leads to significant antibacterial activity against Mtb strains, including multidrug-resistant variants.

Antitumor Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit notable antitumor effects. This compound has shown efficacy against various cancer cell lines such as ovarian and colon cancer. The mechanism involves the inhibition of critical cellular pathways necessary for tumor growth and proliferation.

Biological Activity Overview

Activity Type Target Effect IC50 Value (µM)
AntitubercularPantothenate synthetase (Mtb)Inhibition of growthLow micromolar range
AntitumorVarious cancer cell linesInhibition of proliferationVaries by cell line

Antitubercular Activity

A study highlighted the compound's ability to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis. The observed IC50 values were in the low micromolar range, indicating potent activity against these strains. This positions this compound as a promising candidate for further development as an antitubercular agent.

Antitumor Efficacy

In another investigation focusing on its antitumor properties, this compound demonstrated significant inhibitory effects on the proliferation of cancer cells. For instance, in assays conducted with SW480 and HCT116 colorectal cancer cell lines, the compound exhibited IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil (5-FU), suggesting enhanced potency in inhibiting tumor growth .

Q & A

Q. What are the standard synthetic routes for N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide, and what catalysts are typically employed?

The synthesis involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide and α-haloketone precursors. Subsequent coupling with a phenyl ring functionalized with a cyclohexanecarboxamide group is achieved using palladium or copper catalysts (e.g., Suzuki or Ullmann couplings). Key solvents include dimethylformamide (DMF) or methanol, with rigorous purification via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of the compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) verifies proton and carbon environments, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro biological assays are commonly used to evaluate its anticancer potential?

Standard assays include:

  • Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., DU-145, MDA-MB-231, HeLa).
  • Apoptosis detection : Caspase-3/7 activation assays and Annexin V staining.
  • Cell cycle analysis : Flow cytometry to assess G1/S/G2-M phase arrest .

Advanced Research Questions

Q. How do structural modifications in the carboxamide moiety influence the compound’s selectivity toward cancer versus normal cells?

Replacing the cyclohexane group with smaller substituents (e.g., cyclopropane) enhances steric accessibility to target proteins, improving potency but potentially reducing selectivity. Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases electrophilicity, enhancing interactions with cysteine residues in kinases. Structure-activity relationship (SAR) studies prioritize derivatives with <20% cytotoxicity in non-cancerous cells (e.g., HEK-293) .

Q. What computational approaches predict the compound’s binding affinity with SIRT1, and how are these predictions validated?

  • Molecular docking : Simulates ligand-receptor interactions using software like AutoDock Vina, focusing on the imidazo[2,1-b]thiazole core’s fit into SIRT1’s hydrophobic pocket.
  • Molecular dynamics (MD) : Assesses binding stability over 100-ns simulations (e.g., RMSD <2 Å). Validation includes:
  • In vitro deacetylase assays : Measuring SIRT1 activation via fluorogenic substrates (e.g., ~2-fold increase at 10 µM).
  • Cellular models : Monitoring mitochondrial biogenesis markers (e.g., NDUFB8, ATP levels) in renal proximal tubule cells (RPTCs) .

Q. What experimental strategies resolve discrepancies in IC₅₀ values across cancer cell lines?

  • Dose-response normalization : Adjusting for variations in cell doubling times and culture conditions.
  • Mechanistic profiling : Comparing transcriptomic signatures (RNA-seq) to identify resistance pathways (e.g., upregulation of ABC transporters).
  • Combinatorial screens : Testing synergy with standard chemotherapeutics (e.g., cisplatin) to overcome intrinsic resistance .

Q. How do pharmacokinetic studies inform the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • LogP optimization : Balancing hydrophobicity (LogP 2–3) to enhance passive diffusion.
  • P-glycoprotein (P-gp) inhibition : Co-administering with P-gp inhibitors (e.g., verapamil) to reduce efflux.
  • In silico BBB prediction : Tools like SwissADME estimate BBB permeability scores (>0.3 indicates likely penetration). In vivo validation uses rodent models to measure brain-to-plasma ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.